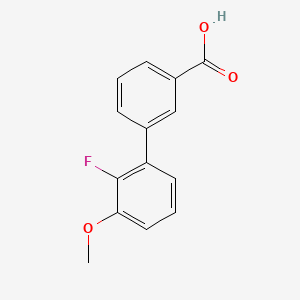

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorine-sacrificial Cyclizations

The compound is used in fluorine-sacrificial cyclizations, leading to the synthesis of compounds like 5-fluoropyrazoles. These compounds are obtained through mild base catalysis and undergo consecutive hydrogen fluoride elimination and intramolecular nucleophilic addition. This method is significant in organic chemistry, particularly in the synthesis of heterocyclic compounds (Volle & Schlosser, 2000).

Synthesis of PET Radiotracers

2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid derivatives are used in the synthesis of PET radiotracers. These radiotracers, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are synthesized through nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This synthesis is crucial for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Reactions and Thermal Cyclizations

Reactions and thermal cyclizations of similar compounds have been studied, leading to the formation of products like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester. These reactions are pivotal for understanding the behavior of these compounds under various conditions and could be useful in synthesizing new materials or drugs (Pimenova et al., 2003).

Synthesis of Fluorinated Beta-Amino Acids

The compound also plays a role in the synthesis of fluorinated beta-amino acids like 3-fluoroazetidine-3-carboxylic acid, which has significant potential as a building block in medicinal chemistry. These acids are synthesized through a series of reactions, including bromofluorination and reduction of the imino bond. The synthesis of these compounds is fundamental in the development of new drugs and understanding the role of fluorinated compounds in medicinal chemistry (Van Hende et al., 2009).

Antimicrobial Studies

Additionally, derivatives of 2'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid have been studied for their antimicrobial properties. For example, compounds have been synthesized and screened for antifungal and antibacterial activities. These studies are crucial in the search for new antimicrobial agents and understanding the bioactivity of such compounds (Patel & Patel, 2010).

作用機序

Target of Action

The primary target of 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway .

Mode of Action

2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid inhibits DHODH, thereby disrupting the normal function of the enzyme .

Biochemical Pathways

By inhibiting DHODH, 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid disrupts the de novo pyrimidine biosynthesis pathway . This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.

Result of Action

The inhibition of DHODH by 2’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid results in a decrease in pyrimidine nucleotide synthesis . This can lead to a variety of molecular and cellular effects, including a decrease in DNA and RNA synthesis.

特性

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCQZIYBGGKFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681806 |

Source

|

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-35-1 |

Source

|

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)